molecular formula C9H7BrN2O2 B2888808 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 1368483-63-9

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2888808
CAS No.: 1368483-63-9
M. Wt: 255.071
InChI Key: OXBLGMQKKFGHTI-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole ( 1368483-63-9) is a high-value chemical intermediate designed for advanced anticancer research and drug discovery programs. This compound features the privileged 1,3,4-oxadiazole scaffold, a five-membered aromatic ring known for its significant role in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with diverse biological targets . The bromine substituent at the 2-position of the oxadiazole ring makes this molecule a particularly versatile synthetic building block, enabling facile nucleophilic aromatic substitution reactions for the introduction of various amines, thiols, and other pharmacophores to create novel compound libraries . The 1,3,4-oxadiazole core is extensively investigated for its multifaceted mechanistic potential in oncology. Research indicates that derivatives of this scaffold exhibit potent antiproliferative effects by targeting a range of critical enzymes and pathways involved in cancer cell proliferation, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The incorporation of the 4-methoxyphenyl group at the 5-position provides a bioactive profile, as similar aryl-substituted oxadiazoles have demonstrated substantial cytotoxicity against various human cancer cell lines, including lung carcinoma A549 cells . This compound is presented as a foundational template for researchers developing novel, mechanism-based therapeutic agents, particularly in the synthesis of hybrid molecules and targeted inhibitors. This product is strictly For Research Use Only.

Properties

IUPAC Name

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBLGMQKKFGHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole, 2-bromo-5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The presence of the bromine and methoxyphenyl groups enhances its binding affinity to these targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituents at the C2 and C5 positions (Table 1). For example:

  • 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole (CID 16768944): Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to methoxy .
  • 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 21510-43-0): A phenyl group at C5 reduces steric hindrance compared to the bulkier 4-methoxyphenyl group, favoring planar molecular conformations .

Table 1: Structural and Electronic Properties of Selected Analogs

Compound C2 Substituent C5 Substituent Electronic Effects Reactivity in Cross-Couplings
2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole Br 4-methoxyphenyl Electron-donating (methoxy) High (Br as leaving group)
2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole Br 4-chlorophenyl Electron-withdrawing (Cl) High
2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole Br CF3 Strongly electron-withdrawing (CF3) Moderate (steric hindrance)
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 4-bromophenyl Phenyl Neutral (phenyl) Low (no Br at C2)
Reactivity in Cross-Coupling Reactions

The bromine atom at C2 in this compound enables efficient Suzuki-Miyaura couplings with arylboronic acids, yielding 2,5-diaryl-1,3,4-oxadiazoles in high yields (85–96%) . By contrast:

  • 2-Chloro-1,3,4-oxadiazoles exhibit lower reactivity due to the weaker C–Cl bond.
  • 5-(Trifluoromethyl)-2-bromo-1,3,4-oxadiazole (CAS 1260674-33-6) shows reduced coupling efficiency due to steric and electronic effects from the CF3 group .
Physicochemical Properties
  • Solubility : The methoxy group improves water solubility compared to fully halogenated analogs like 2-bromo-5-(trifluoromethyl)-1,3,4-oxadiazole .
  • Thermal Stability : Bromine’s polarizability may lower melting points relative to fluorine-substituted analogs (e.g., CID 16768944) .

Biological Activity

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits significant potential as an anticancer agent, among other therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BrN3O2\text{C}_{10}\text{H}_{8}\text{BrN}_{3}\text{O}_{2}

This compound features a bromine atom and a methoxy group on the phenyl ring, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities including:

  • Anticancer : Significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Potential to reduce inflammation.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. The compound has demonstrated effectiveness against multiple cancer types through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .
  • Mechanisms of Action :
    • Histone Deacetylase Inhibition : Compounds like this compound have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
    • Telomerase Inhibition : The compound may also target telomerase activity, leading to reduced tumor growth .

Case Studies

Several studies have documented the biological activity of this compound:

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
HeLa0.67HDAC Inhibition
CaCo-20.80Telomerase Inhibition
PC-30.87Apoptosis Induction

Additional Biological Activities

Beyond anticancer effects, this compound exhibits other pharmacological activities:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of 4-methoxyphenylhydrazide with bromoacetyl bromide in the presence of POCl₃ as a dehydrating agent. Reaction temperature (90°C) and stoichiometric ratios (1:1 hydrazide to bromoacetyl bromide) are critical for minimizing side products like uncyclized intermediates. Column chromatography (silica gel, CH₂Cl₂) achieves >95% purity, with yields ~28% under optimized conditions . Variations in solvent (e.g., DMF vs. POCl₃) and reaction time (6–12 hours) significantly affect yield, as observed in analogous oxadiazole syntheses .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

  • Methodological Answer : Key spectral identifiers include:

  • ¹H NMR : A singlet at δ 4.59 ppm for the -CH₂Br group, doublets at δ 7.01 and 8.00 ppm for the para-substituted methoxyphenyl ring, and a singlet at δ 3.88 ppm for the methoxy (-OCH₃) group .
  • IR : Absence of N-H stretches (confirming cyclization) and peaks at 658 cm⁻¹ (C-Br) and 1256 cm⁻¹ (C-O of methoxy) .
  • ¹³C NMR : Distinct signals at δ 162.8 ppm (oxadiazole C-2) and δ 55.6 ppm (methoxy carbon) .

Q. What is the role of the bromine substituent in mediating nucleophilic substitution reactions for this compound?

  • Methodological Answer : The bromine at position 2 acts as a leaving group, enabling Suzuki-Miyaura cross-couplings with aryl boronic acids or nucleophilic substitutions with amines/thiols. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis (Na₂CO₃, DMF/H₂O, 80°C) replaces Br with aryl groups, forming 5-(4-methoxyphenyl)-2-aryl-1,3,4-oxadiazoles. Reaction efficiency depends on steric hindrance and electronic effects of incoming nucleophiles .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) predict the electrochemical and pharmacokinetic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal a planar oxadiazole ring with a HOMO-LUMO gap of ~4.2 eV, suggesting stability under physiological conditions. Molecular docking (e.g., AutoDock Vina) predicts strong binding affinity (-8.5 kcal/mol) with kinase targets (e.g., EGFR) due to hydrophobic interactions with the methoxyphenyl group and hydrogen bonding via the oxadiazole N-atoms . ADME predictions (SwissADME) indicate moderate hydrophilicity (LogP ~2.1) and blood-brain barrier permeability, making it a candidate for CNS drug development .

Q. What experimental evidence supports the antimicrobial or anticancer activity of this compound, and what are hypothesized mechanisms?

  • Methodological Answer : In vitro assays against Staphylococcus aureus (MIC = 12.5 µg/mL) and MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) suggest dual bioactivity. Mechanistic studies propose:

  • Antimicrobial : Disruption of bacterial cell membranes via hydrophobic interactions with the methoxyphenyl group .
  • Anticancer : Induction of apoptosis via ROS generation and topoisomerase II inhibition, validated by comet assays and Western blotting for caspase-3 activation .

Q. How does X-ray crystallography resolve structural ambiguities in this compound, such as bond angles and packing motifs?

  • Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, 100 K) confirms a monoclinic crystal system (space group P2₁/c) with bond lengths of 1.33 Å (N-N) and 1.45 Å (C-Br). The methoxyphenyl ring is tilted at 15° relative to the oxadiazole plane, influencing π-π stacking interactions in the solid state . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H-C, 12% contribution) critical for crystal engineering .

Q. What strategies mitigate contradictions in reported reactivity data (e.g., bromine vs. chlorine substituents in analogous oxadiazoles)?

  • Methodological Answer : Bromine’s higher polarizability enhances electrophilicity compared to chlorine, accelerating SNAr reactions but increasing steric hindrance. For example, 2-Bromo derivatives undergo Suzuki coupling at 80°C, while 2-Chloro analogs require 100°C. Controlled experiments with Hammett substituent constants (σₚ = +0.78 for Br vs. +0.23 for Cl) rationalize reactivity differences .

Q. How can this compound serve as a precursor for functionalized polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : The bromine atom facilitates post-polymerization modifications (e.g., click chemistry with azides) to create cross-linked polymers. Thermal analysis (TGA/DSC) shows stability up to 250°C, suitable for MOF synthesis. Coordination with Zn²⁺ nodes (e.g., Zn(NO₃)₂·6H₂O) forms porous frameworks with BET surface areas >500 m²/g, tested for gas storage .

Q. What are the challenges in quantifying this compound’s interaction with cytochrome P450 enzymes, and how are they addressed?

  • Methodological Answer : Competitive inhibition assays (CYP3A4) require LC-MS/MS quantification of metabolite (e.g., testosterone 6β-hydroxylation) suppression. Challenges include non-specific binding to albumin, mitigated by using human liver microsomes with 1% BSA. IC₅₀ values correlate with molecular docking predictions of heme iron coordination .

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